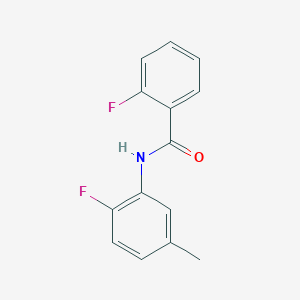![molecular formula C16H15NO3 B4399811 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399811.png)
3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate
Übersicht
Beschreibung
3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate, also known as MPA, is a chemical compound with various scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. MPA is widely used in the field of medicinal chemistry due to its ability to inhibit the activity of certain enzymes and receptors in the body.
Wirkmechanismus
3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate works by binding to the active site of enzymes and receptors, preventing them from carrying out their normal functions. For example, it binds to the catalytic site of COX-2, inhibiting the production of prostaglandins, which are involved in inflammation and pain. It also binds to the active site of PDE4, preventing the breakdown of cyclic adenosine monophosphate (cAMP), which is involved in regulating immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It can reduce inflammation and pain, improve cognitive function, and modulate immune responses. It has also been shown to have anti-tumor activity and may have potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its high potency and specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, this compound can be toxic at high doses and may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. For example, this compound has been shown to enhance the anti-tumor activity of certain chemotherapy drugs. Another area of interest is the development of more selective inhibitors of specific enzymes and receptors, which could improve the safety and efficacy of this compound-based therapies. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the development of these diseases.
Eigenschaften
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-6-3-4-9-15(11)17-16(19)13-7-5-8-14(10-13)20-12(2)18/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZAQZVLQWEUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B4399729.png)
![4-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399735.png)
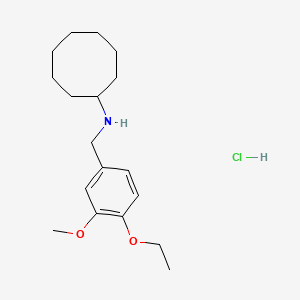
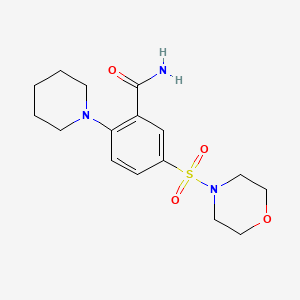
![4-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399762.png)
![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![4-[2-(2-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4399764.png)
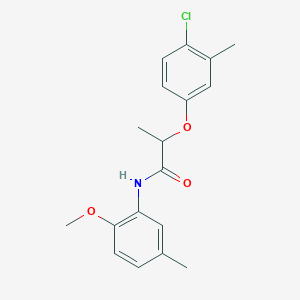
![4-[(cycloheptylamino)carbonyl]phenyl propionate](/img/structure/B4399776.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399778.png)
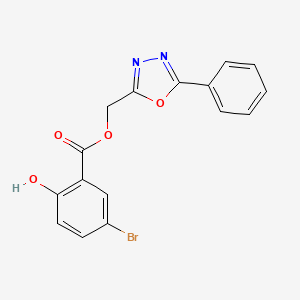

![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)
